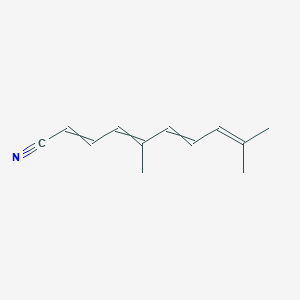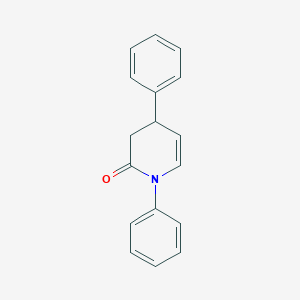
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with phenyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one can be synthesized through a multi-component reaction involving an aldehyde, malononitrile, aniline, and an allenoate. The reaction is typically carried out in ethanol under an argon atmosphere. Triethylamine is used as a base, and the reaction mixture is stirred at room temperature for 12 hours. The product is then purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to fully saturated pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Fully saturated pyridine rings.
Substitution: Phenyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-1,4-dihydropyridine: Lacks the carbonyl group at the 2-position.
3,4-Dihydro-2H-pyran: A related heterocyclic compound with an oxygen atom in the ring.
Pyridine: The fully unsaturated parent compound of dihydropyridines.
Uniqueness
1,4-Diphenyl-3,4-dihydropyridin-2(1H)-one is unique due to the presence of both phenyl groups and the carbonyl group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
91462-38-3 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1,4-diphenyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C17H15NO/c19-17-13-15(14-7-3-1-4-8-14)11-12-18(17)16-9-5-2-6-10-16/h1-12,15H,13H2 |
InChI-Schlüssel |
PGJJRPWXWWNBOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
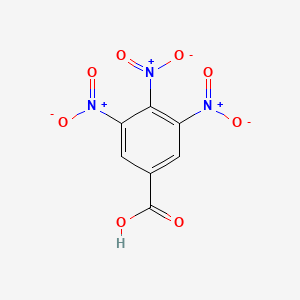
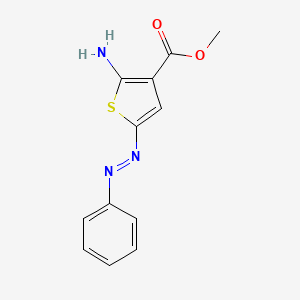
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
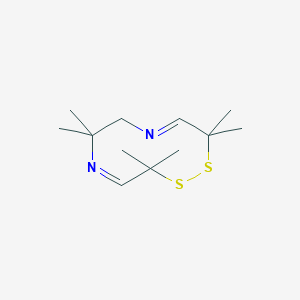
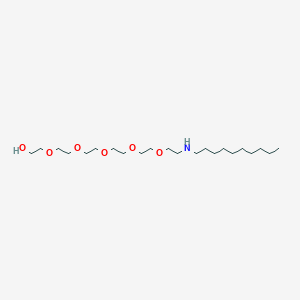
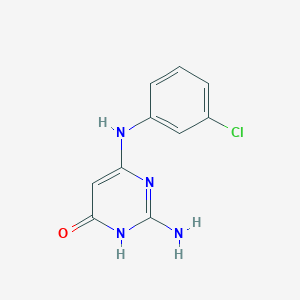
![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
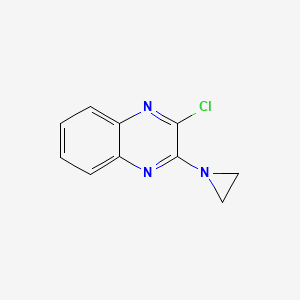
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
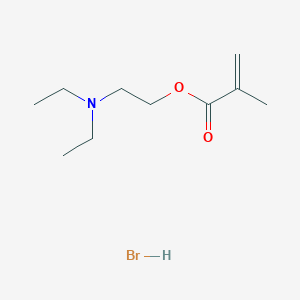

![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
